3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one
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Overview
Description
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a chromenone structure
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Mode of Action
1,2,4-oxadiazole derivatives have been found to interact with nucleic acids, enzymes, and globular proteins . They inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives have different mechanisms of action by targeting various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cell proliferation .
Pharmacokinetics
It’s known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially influence the pharmacokinetics of this compound.
Result of Action
Action Environment
It’s known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs , which could potentially influence the compound’s action in different environments.
Biochemical Analysis
Biochemical Properties
Compounds in the 1,2,4-oxadiazole family are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the compound .
Cellular Effects
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, particularly in cancer treatment . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
1,2,4-oxadiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
A related compound has shown inhibitory activity in vitro .
Metabolic Pathways
1,2,4-oxadiazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Related compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Related compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 4-fluorobenzohydrazide, which is then reacted with a suitable carboxylic acid derivative to form the oxadiazole ring. The final step involves the condensation of the oxadiazole intermediate with a chromenone derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions, often involving solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile used.
Scientific Research Applications
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in studying biological pathways and mechanisms.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group often have enhanced biological activity due to the presence of the fluorine atom.
Chromenone Derivatives: These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and biological activity, while the oxadiazole and chromenone moieties contribute to its stability and versatility in various applications .
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O3/c1-10-2-7-15-12(8-10)9-14(18(22)23-15)17-20-16(21-24-17)11-3-5-13(19)6-4-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXOQKIEXFUPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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